

# physical properties of 4-Phenylazobenzoyl chloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Phenylazobenzoyl chloride

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## An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenylazobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Phenylazobenzoyl chloride**, also known as azobenzene-4-carbonyl chloride, is a reactive organic compound featuring both an azo functional group and an acyl chloride. This unique structure makes it a valuable reagent in various synthetic applications, including the production of dyes, polymers, and specialized organic molecules.<sup>[1][2]</sup> Its reactivity is primarily dictated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution. This guide provides a comprehensive overview of the physical properties, synthesis, and characteristic reactions of **4-Phenylazobenzoyl chloride**, tailored for professionals in research and development.

## Physical and Chemical Properties

**4-Phenylazobenzoyl chloride** is typically a crystalline solid, with its color ranging from light yellow to orange-red.<sup>[1][3]</sup> It is soluble in common organic solvents such as dichloromethane and chloroform but is insoluble in water, with which it reacts.<sup>[1]</sup>

## Data Summary

The key physical and chemical identification properties of **4-Phenylazobenzoyl chloride** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClN <sub>2</sub> O	[1][2][3]
Molecular Weight	244.68 g/mol	[2][3][4]
CAS Number	104-24-5	[1][3][4]
Appearance	Light yellow to Brown powder/crystal; Orange-red crystalline powder	[1][3][5]
Melting Point	93-97 °C	[3][4][6][7]
Boiling Point	382.6 ± 25.0 °C (Predicted)	[3]
Density	1.3023 (Rough Estimate)	[3]
Refractive Index	1.6000 (Estimate)	[3]
Solubility	Soluble in dichloromethane and chloroform; Insoluble in water.	[1]
InChI Key	RYMHZBAYPLCCAC-FOCLMDBBSA-N	[4][7]

## Experimental Protocols

The following sections detail the common experimental procedures for the synthesis and characterization of **4-Phenylazobenzoyl chloride**.

### Synthesis of 4-Phenylazobenzoyl Chloride

**4-Phenylazobenzoyl chloride** is synthesized from its corresponding carboxylic acid, 4-(phenylazo)benzoic acid, via reaction with a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride. The following protocol is a representative method using thionyl chloride.

Materials:

- 4-(Phenylazo)benzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous toluene or dichloromethane
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous hexane or petroleum ether for purification

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1 equivalent of 4-(phenylazo)benzoic acid in an excess of anhydrous toluene.
- Add a catalytic amount (a few drops) of DMF to the suspension.
- Slowly add an excess (approximately 2-3 equivalents) of thionyl chloride to the flask at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas ( $\text{HCl}$  and  $\text{SO}_2$ ) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The crude **4-Phenylazobenzoyl chloride** can be purified by recrystallization from an anhydrous non-polar solvent like petroleum ether.<sup>[3]</sup>

## Characterization Protocols

### 2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of **4-Phenylazobenzoyl chloride** is expected to show a strong absorption band for the carbonyl

(C=O) stretching of the acyl chloride and characteristic peaks for the aromatic rings and the azo group.

#### Sample Preparation (Solid):

- Prepare a Nujol mull by grinding a small amount of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle.
- Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk using a hydraulic press.
- Place the prepared sample (mull between salt plates or KBr pellet in a holder) in the IR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

#### Expected Absorptions:

- C=O stretch (acyl chloride): ~1770-1815  $\text{cm}^{-1}$  (strong)
- Aromatic C=C stretch: ~1600-1450  $\text{cm}^{-1}$
- N=N stretch (azo): ~1400-1450  $\text{cm}^{-1}$  (often weak or obscured)
- C-Cl stretch: ~600-800  $\text{cm}^{-1}$

#### 2.2.2. Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides information about the electronic environment of the protons in the molecule.

#### Sample Preparation:

- Dissolve 5-10 mg of **4-Phenylazobenzoyl chloride** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
- Acquire the  $^1\text{H}$  NMR spectrum.

**Expected Chemical Shifts:** The aromatic protons on the two phenyl rings will appear in the range of  $\delta$  7.4-8.2 ppm. The specific splitting patterns will depend on the substitution on each ring. The protons on the ring attached to the carbonyl chloride group will likely be shifted further downfield due to the electron-withdrawing nature of this group.

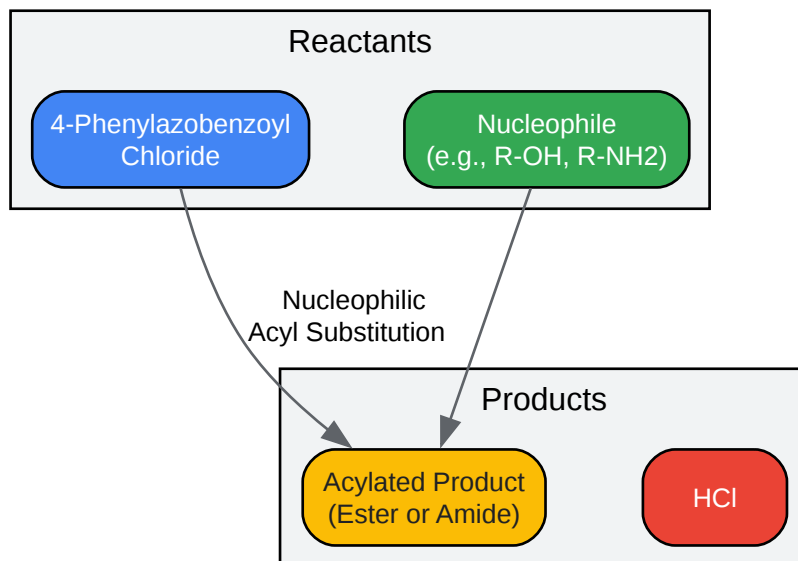
## Chemical Reactivity and Applications

The primary application of **4-Phenylazobenzoyl chloride** in synthesis stems from the high reactivity of the acyl chloride group.<sup>[1][2]</sup> It is an excellent acylating agent and readily reacts with nucleophiles. This reactivity allows for the introduction of the 4-phenylazobenzoyl moiety into various molecules.

## General Reaction Pathway

The general reaction involves a nucleophilic acyl substitution, where a nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group.

## General Reactivity of 4-Phenylazobenzoyl Chloride



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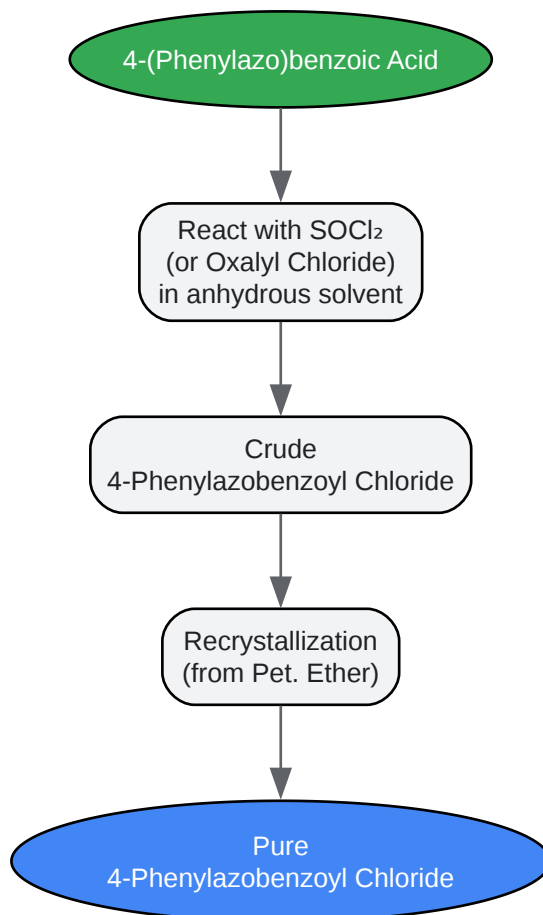
Caption: Nucleophilic acyl substitution of **4-Phenylazobenzoyl chloride**.

This reactivity is harnessed in the synthesis of polyacetylene derivatives and other polymers, as well as in the creation of dyes and photosensitive materials where the azobenzene unit acts as a chromophore.<sup>[2][3][4]</sup>

## Synthesis and Purification Workflow

The overall process for preparing pure **4-Phenylazobenzoyl chloride** involves the conversion of the carboxylic acid followed by purification.

## Synthesis and Purification Workflow



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